molecular formula C17H18N6O B6475501 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2640835-24-9

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B6475501
CAS No.: 2640835-24-9
M. Wt: 322.4 g/mol
InChI Key: PPRFAJYVIWVLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core linked to a piperazine ring, which is further substituted with a methoxypyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds may target key enzymes or proteins in the bacterial cell, disrupting their function and leading to the death of the bacteria.

Mode of Action

The molecular interactions of similar compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with essential biochemical pathways in these bacteria.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may be effective in killing these bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Substitution with Methoxypyrimidine: The final step involves the substitution of the piperazine ring with a methoxypyrimidine moiety, typically through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline, piperazine, and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline: Similar structure but with a methoxyphenyl group instead of a methoxypyrimidine.

    4-[4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl]quinazoline: Contains a morpholinopyrimidine moiety instead of a methoxypyrimidine.

    4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine: Similar structure with an additional methyl group on the pyrimidine ring.

Uniqueness

The uniqueness of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxypyrimidine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRFAJYVIWVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.